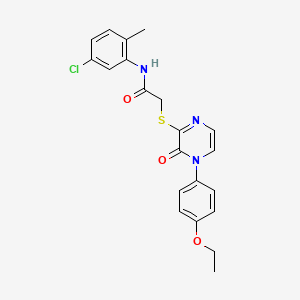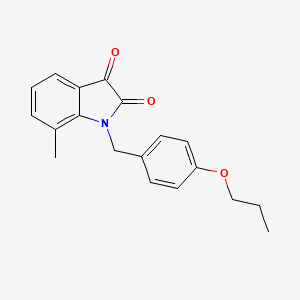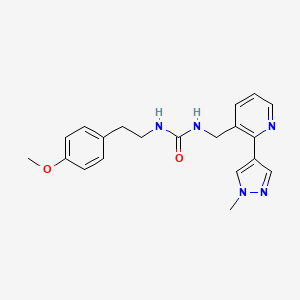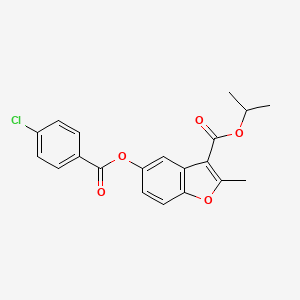![molecular formula C14H20N2O2 B2878023 2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol CAS No. 953731-11-8](/img/structure/B2878023.png)
2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol” is a compound with the CAS Number: 953731-11-8 . It has a molecular weight of 248.32 . The IUPAC name for this compound is 2-[1-(2-aminobenzoyl)-2-piperidinyl]ethanol . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O2/c15-13-7-2-1-6-12(13)14(18)16-9-4-3-5-11(16)8-10-17/h1-2,6-7,11,17H,3-5,8-10,15H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The predicted properties include a melting point of 164.21° C, a boiling point of 460.3° C at 760 mmHg, a density of 1.2 g/cm^3, and a refractive index of n20D 1.59 .Aplicaciones Científicas De Investigación
Hydrogen-Bonded Interactions and Molecular Structures
A study involving a three-component complex, including a structure similar to 2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol, revealed insights into hydrogen-bonded interactions and molecular structures. The research focused on the crystalline complex formed of 2-(1-piperidine)ethanol, p-hydroxybenzoic acid, and water, showcasing the hydrogen-bonded interaction between amino alcohol and benzoic acid molecules. This study is an example of the intricate molecular interactions and structural determinations possible with compounds related to 2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol, providing valuable information for the development of new materials and understanding of molecular structures (Dega‐Szafran et al., 2017).
Synthesis and Characterization of Novel Compounds
Research on the synthesis and characterization of novel compounds using a base similar to 2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol has been conducted, leading to the development of new molecules with potential biological applications. For instance, a compound was synthesized through a click chemistry approach, which was then characterized using various spectroscopic methods. The synthesized molecule was evaluated for its cytotoxicity, and molecular docking studies were conducted to understand its interaction with carrier proteins, demonstrating the potential of such compounds in drug development and molecular biology studies (Govindhan et al., 2017).
Multicomponent Reactions for Functionalized Molecules
Multicomponent reactions involving compounds akin to 2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol have been explored to create functionalized molecules. A study demonstrated the synthesis of functionalized 2-pyrrolidinones containing benzothiazolyl and piperidinyl units, highlighting the versatility of such compounds in organic synthesis. These reactions pave the way for the development of novel organic compounds with diverse applications in medicinal chemistry and materials science (Gao, Sun, & Yan, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed or cause skin irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
Target of Action
The primary targets of 2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that this compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol interacts with its targets and exerts its effects . .
Propiedades
IUPAC Name |
(2-aminophenyl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-13-7-2-1-6-12(13)14(18)16-9-4-3-5-11(16)8-10-17/h1-2,6-7,11,17H,3-5,8-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMHDTUHGCVJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxyphenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2877940.png)


![1-[4-(8-Hydroxy-3,4-dihydro-2H-quinoline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877947.png)
![N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B2877948.png)

![methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2877952.png)

![3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2877954.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2877955.png)
![N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2877956.png)
![1,7-dimethyl-8-(3-(3-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2877958.png)
![3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2877959.png)
